
6-(4-Bromophenyl)morpholin-2-one
Vue d'ensemble
Description
6-(4-Bromophenyl)morpholin-2-one is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 286.1 g/mol. It was first synthesized in 1984, and has since been studied for its potential applications in the fields of science and medicine.
Applications De Recherche Scientifique
6-(4-Bromophenyl)morpholin-2-one has been studied for its potential applications in the fields of science and medicine. It has been used as a starting material for the synthesis of various organometallic compounds, such as palladium complexes and organoboron compounds. It has also been used in the synthesis of therapeutic agents, such as anti-tumor agents and anti-inflammatory agents. Additionally, it has been used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)morpholin-2-one is not well understood. However, it is believed that it may act as a Lewis acid, forming a complex with the substrate and allowing for the formation of covalent bonds. Additionally, it may act as an electron donor, facilitating the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Bromophenyl)morpholin-2-one are not well understood. However, it has been shown to have anti-tumor and anti-inflammatory properties in laboratory studies. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(4-Bromophenyl)morpholin-2-one in laboratory experiments is its high reactivity and low cost. Additionally, it is easy to synthesize and can be stored for long periods of time. However, it is also toxic and should be handled with caution. Additionally, it is not soluble in water and must be dissolved in an organic solvent before use.
Orientations Futures
Future research on 6-(4-Bromophenyl)morpholin-2-one may focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research may be conducted to investigate its potential applications in the fields of medicine and materials science. Additionally, research may be conducted to develop more efficient and cost-effective synthetic methods for its synthesis. Finally, research may be conducted to investigate its potential toxicity and environmental impacts.
Propriétés
IUPAC Name |
6-(4-bromophenyl)morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-12-6-10(13)14-9/h1-4,9,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVRWFOMBNKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)
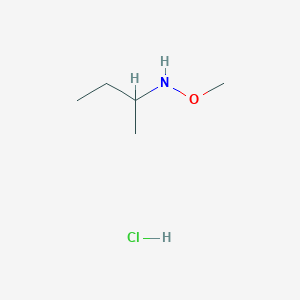
![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

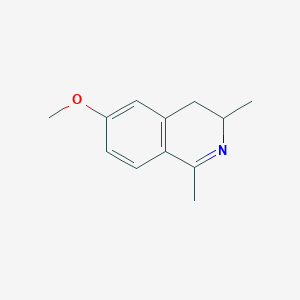
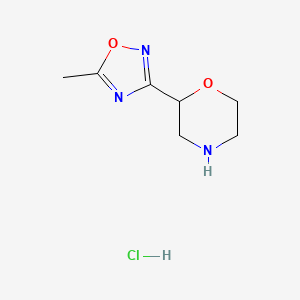

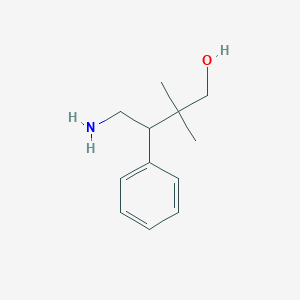
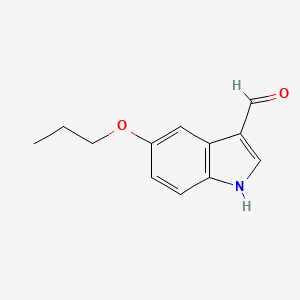
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)